

2-Bromomethylphenylboronic acid chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Bromomethylphenylboronic acid

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An In-depth Technical Guide to 2-(Bromomethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(bromomethyl)phenylboronic acid, a versatile bifunctional reagent crucial in organic synthesis and medicinal chemistry. It details the compound's chemical structure, physicochemical properties, key synthetic protocols, and its role as a building block for complex molecules.

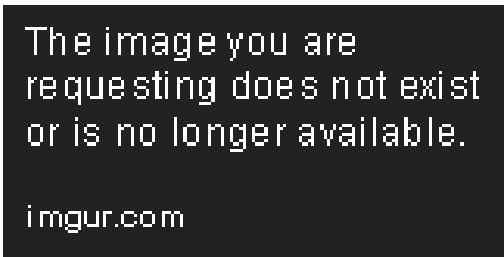
Chemical Structure and IUPAC Name

2-(Bromomethyl)phenylboronic acid is an organoboron compound featuring both a boronic acid group and a bromomethyl substituent on a benzene ring. These two functional groups, positioned ortho to each other, provide distinct reactive sites for sequential chemical transformations.

- IUPAC Name: [2-(bromomethyl)phenyl]boronic acid^[1]

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- Chemical Structure:  (Note: This is a placeholder image. The actual structure features a benzene ring substituted at position 1 with a B(OH)₂ group and at position 2 with a CH₂Br group.)

Physicochemical and Spectroscopic Data

The properties of 2-(bromomethyl)phenylboronic acid are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.

Property	Value	Source(s)
CAS Number	91983-14-1	[2]
Molecular Formula	C ₇ H ₈ BBrO ₂	[2][3]
Molecular Weight	214.85 g/mol	[2]
Appearance	White to light yellow or faint orange crystalline powder	[2][3]
Melting Point	138 °C or 158-162 °C	[2][3]
pKa (Predicted)	8.44 ± 0.58	[3]
Storage Conditions	2-8°C, under inert atmosphere	[3]
¹ H NMR Spectroscopy	The signal for the bromomethyl (-CH ₂ Br) protons can be complex. Due to the tendency of boronic acids to form various monomeric and oligomeric anhydride structures in solution, the -CH ₂ Br signal may appear as multiple singlets (e.g., at 4.75, 5.09, and 5.15 ppm), with ratios dependent on concentration and solvent.	[4]
Boiling Point (Predicted)	358.5 ± 44.0 °C	[3]
Density (Predicted)	1.57 ± 0.1 g/cm ³	[3]

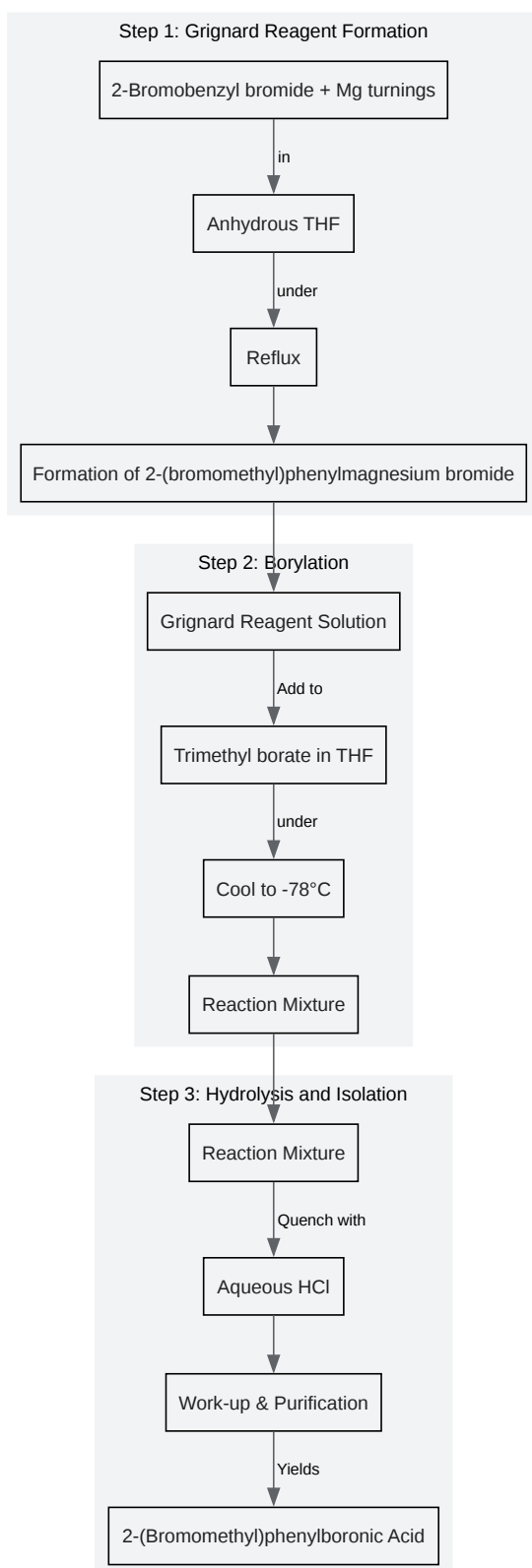
Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-(bromomethyl)phenylboronic acid and its application in the widely used Suzuki-Miyaura cross-coupling reaction.

Synthesis of 2-(Bromomethyl)phenylboronic Acid

The following protocol describes a plausible and common method for the synthesis of arylboronic acids, adapted for this specific compound via a Grignard reaction. The starting material is 2-bromobenzyl bromide.

Logical Workflow for Synthesis



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Caption: Logical workflow for the synthesis of 2-(bromomethyl)phenylboronic acid.

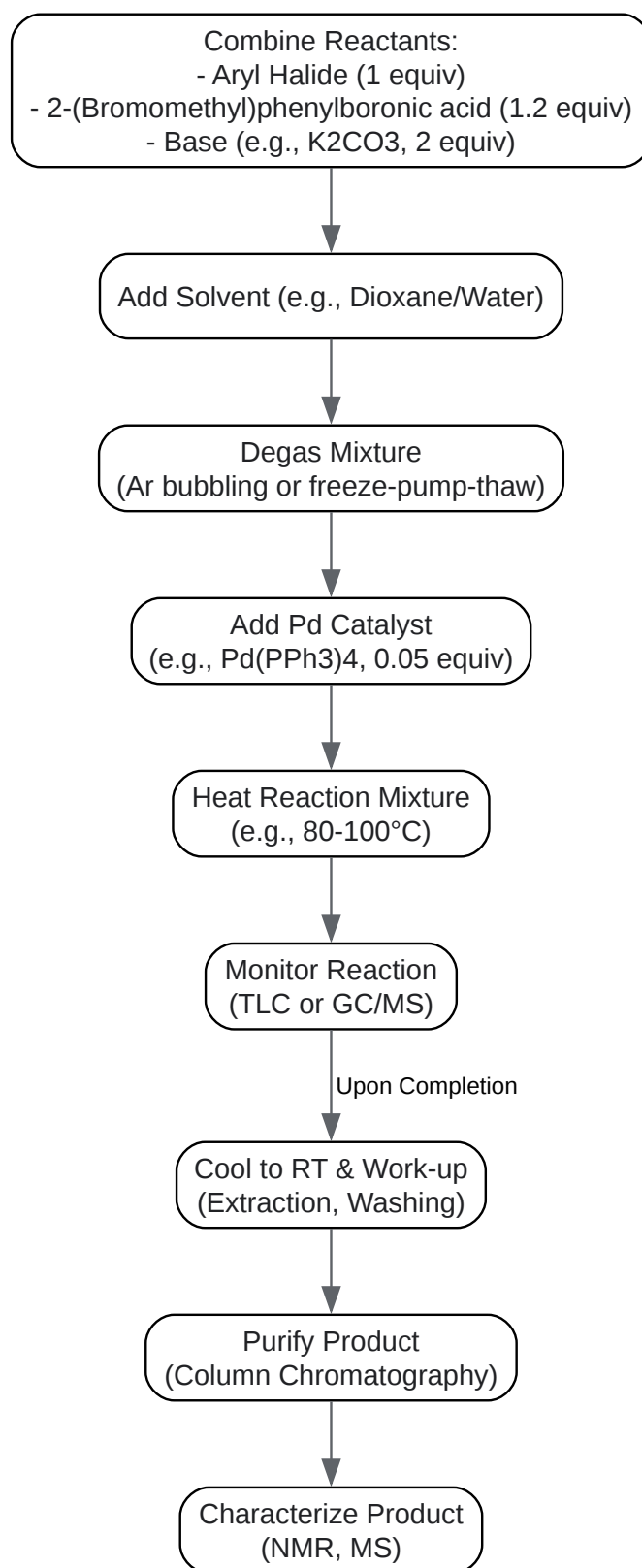
Methodology:

- **Apparatus Setup:** A three-necked, round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., Argon or Nitrogen). The flask is equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.
- **Grignard Reagent Formation:** Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of 2-bromobenzyl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.
- **Borylation:** The resulting Grignard solution is cooled to -78 °C using a dry ice/acetone bath. A solution of trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
- **Hydrolysis:** The reaction mixture is cooled in an ice bath, and aqueous hydrochloric acid (e.g., 2 M HCl) is added slowly to quench the reaction and hydrolyze the borate ester. The mixture should be stirred vigorously for 1-2 hours.
- **Work-up and Purification:** The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or silica gel chromatography to yield pure 2-(bromomethyl)phenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling

2-(Bromomethyl)phenylboronic acid is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.^[2]

Experimental Workflow for Suzuki-Miyaura Coupling



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Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

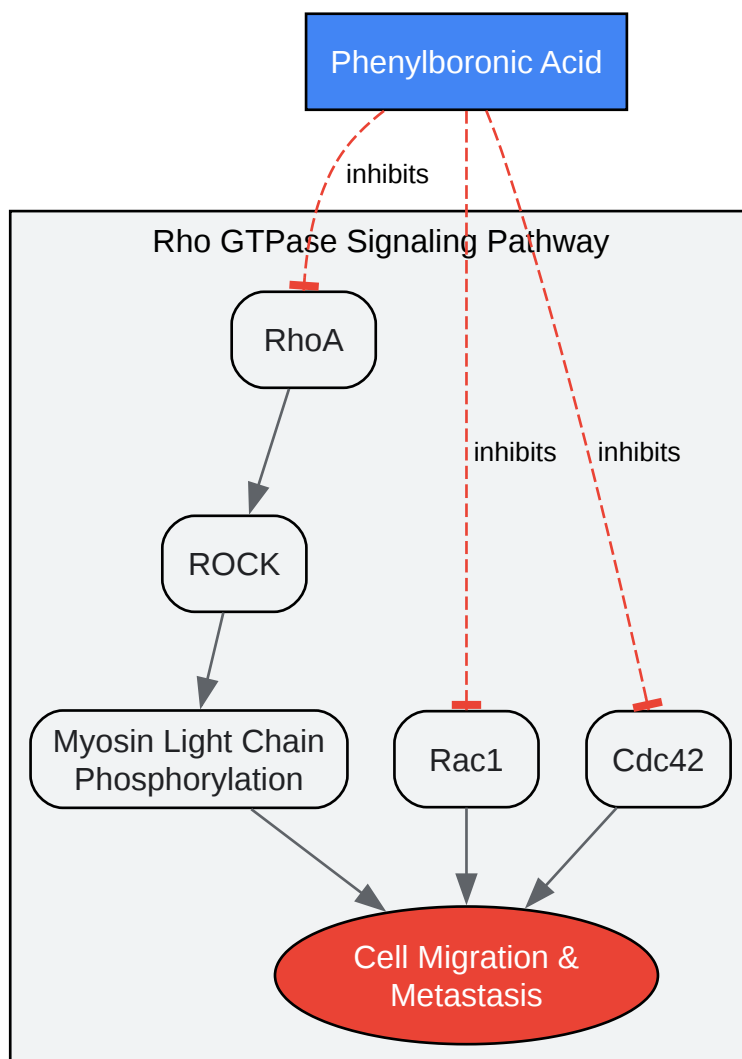
- **Reaction Setup:** To a Schlenk flask are added the aryl halide (1.0 equivalent), 2-(bromomethyl)phenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).
- **Solvent Addition:** A solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio), is added.
- **Degassing:** The heterogeneous mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This is typically achieved by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
- **Catalyst Addition:** Under a positive pressure of inert gas, the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%) is added.
- **Reaction:** The flask is sealed, and the mixture is heated with vigorous stirring to a temperature between 80-100 °C. The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.
- **Purification:** The crude residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Relevance in Medicinal Chemistry and Biology

While 2-(bromomethyl)phenylboronic acid is primarily a synthetic intermediate, the broader class of phenylboronic acids has demonstrated biological activity. Studies on the parent compound, phenylboronic acid, have shown that it can inhibit signaling pathways crucial for cancer cell migration. This suggests that derivatives synthesized from 2-(bromomethyl)phenylboronic acid may serve as scaffolds for developing novel therapeutics.

Inhibition of Rho GTPase Signaling by Phenylboronic Acid

Research has indicated that phenylboronic acid can inhibit the migration of prostate cancer cells. This effect is mediated through the downregulation of the Rho family of small GTP-binding proteins, including RhoA, Rac1, and Cdc42. These proteins are master regulators of the actin cytoskeleton and cell motility.



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Caption: Phenylboronic acid inhibits key regulators of cancer cell migration.

The ability of the boronic acid moiety to interact with biological molecules, combined with the reactive bromomethyl handle for conjugation, makes 2-(bromomethyl)phenylboronic acid a valuable starting material for creating probes and drug candidates targeting such pathways. Its

applications include the synthesis of molecules for anti-inflammatory and anti-tumor studies, as well as the development of sensors for biologically relevant molecules like glucose and hydrogen peroxide.

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